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molecular formula C7H9ClF2N2O B8355365 (3-(Difluoromethoxy)phenyl)hydrazine hydrochloride

(3-(Difluoromethoxy)phenyl)hydrazine hydrochloride

Cat. No. B8355365
M. Wt: 210.61 g/mol
InChI Key: CPVXHKWDYMSBOL-UHFFFAOYSA-N
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Patent
US09029370B2

Procedure details

(3-(Difluoromethoxy)phenyl)hydrazine hydrochloride (4.2 g, 19.9 mmol; CAS 479581-64-1) was suspended in ethanol (80 ml) and cooled to 0° C. A solution of ethyl 2-formyl-3-oxopropanoate (2.87 g, 19.9 mmol; CAS 80370-42-9) in ethanol (40 ml) was added, and the reaction was stirred overnight. The solvent was removed under reduced pressure and the residue partitioned between sodium bicarbonate solution and ethyl acetate. The organic layers were combined, dried (MgSO4) and evaporated to yield an orange solid. The solid was suspended in pentane (50 ml) and stirred at 35° C. for 90 min. The suspension was cooled in an ice bath for one hour and the solid was filtered and washed with pentane. After drying 5.12 g (91%) of a yellow solid was obtained MS (ISP): 283.1 ([M+H]+).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[F:2][CH:3]([F:13])[O:4][C:5]1[CH:6]=[C:7]([NH:11][NH2:12])[CH:8]=[CH:9][CH:10]=1.[CH:14]([CH:16]([CH:22]=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18])=O>C(O)C.CCCCC>[F:2][CH:3]([F:13])[O:4][C:5]1[CH:6]=[C:7]([N:11]2[CH:22]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:14]=[N:12]2)[CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
Cl.FC(OC=1C=C(C=CC1)NN)F
Step Two
Name
Quantity
2.87 g
Type
reactant
Smiles
C(=O)C(C(=O)OCC)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between sodium bicarbonate solution and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield an orange solid
STIRRING
Type
STIRRING
Details
stirred at 35° C. for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an ice bath for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with pentane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying 5.12 g (91%) of a yellow solid
CUSTOM
Type
CUSTOM
Details
was obtained MS (ISP)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(OC=1C=C(C=CC1)N1N=CC(=C1)C(=O)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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